REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[CH2:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N+:15]=1[O-])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C>C(#N)C>[CH2:7]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:5]#[N:6])[N:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
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Name
|
|
Quantity
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19.6 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
10.86 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)C1=[N+](C=CC=C1)[O-]
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Name
|
|
Quantity
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12.3 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After complete addition the mixture
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
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partitioned between methylene chloride and saturated sodium bicarbonate
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Type
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WASH
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Details
|
The organic layer was washed with water and saturated sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulphate
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Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel eluted with hexane:ethyl acetate 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=NC(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |